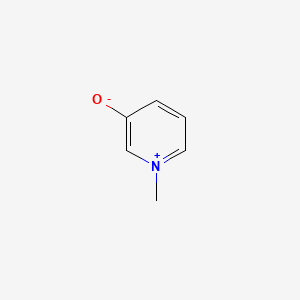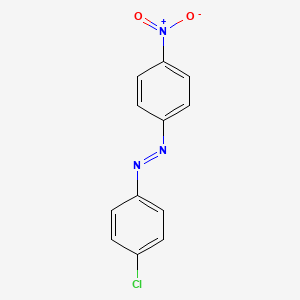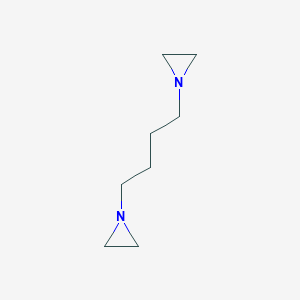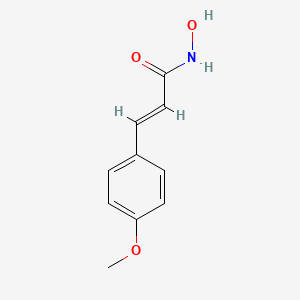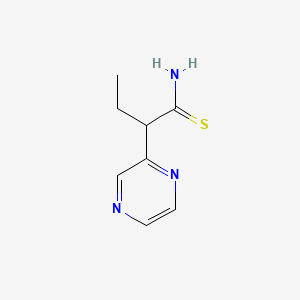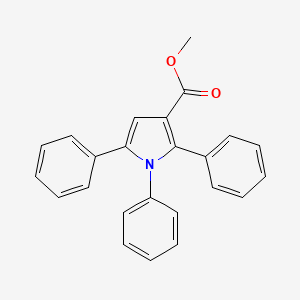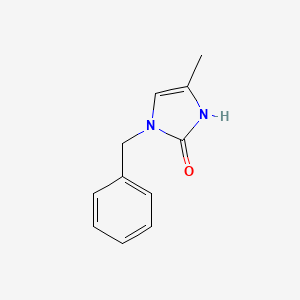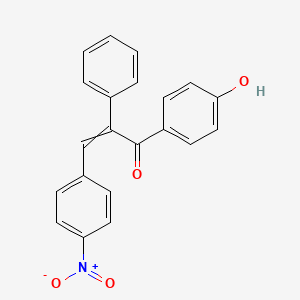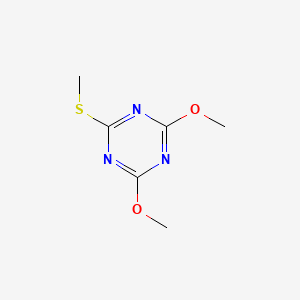
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is a fluorinated cyclohexane derivative. This compound is characterized by the presence of ten fluorine atoms and two methyl groups attached to the cyclohexane ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane typically involves the fluorination of a suitable cyclohexane precursor. One common method is the direct fluorination of 4,6-dimethylcyclohexane using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorine-resistant reactor at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of fluorinated ethers or amines.
Reduction: Partially fluorinated cyclohexanes.
Oxidation: Fluorinated cyclohexanones or cyclohexanols.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its unique properties.
Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is primarily influenced by its high fluorine content. The fluorine atoms create a highly electronegative environment, which can affect the compound’s reactivity and interactions with other molecules. The compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can influence the compound’s behavior in chemical reactions and its potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5-Decafluoropentane: A fluorinated pentane derivative with similar high fluorine content.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: A fluorinated biphenyl compound with ten fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-dimethylcyclohexane is unique due to its cyclohexane ring structure combined with high fluorination and the presence of two methyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
29917-43-9 |
|---|---|
Fórmula molecular |
C8H6F10 |
Peso molecular |
292.12 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-dimethylcyclohexane |
InChI |
InChI=1S/C8H6F10/c1-3(9)5(11,12)4(2,10)7(15,16)8(17,18)6(3,13)14/h1-2H3 |
Clave InChI |
VLDUFRVSJHNFSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C(C(C1(F)F)(F)F)(F)F)(C)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
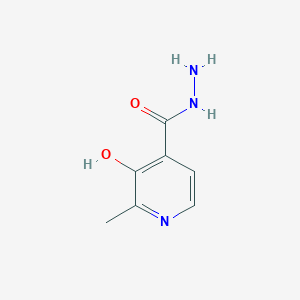

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
